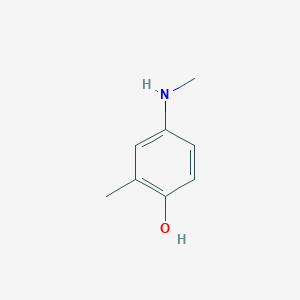

2-Methyl-4-(methylamino)phenol

Descripción

Historical Context and Significance of Substituted Phenols and Anilines in Organic Chemistry

The journey into substituted phenols and anilines gained significant momentum in the 19th century, fundamentally reshaping industrial and synthetic chemistry. A pivotal moment was the accidental discovery of mauveine, the first synthetic organic dye, by William Henry Perkin in 1856. fiveable.mesciencemuseum.org.uksi.edu Perkin, then an 18-year-old chemist, was attempting to synthesize quinine (B1679958) from aniline (B41778), a derivative of coal tar. sciencemuseum.org.ukosu.edu His experiment with this readily available industrial byproduct yielded a vibrant purple substance that launched the synthetic dye industry. sciencemuseum.org.uksi.edu

Following Perkin's discovery, a wave of innovation ensued. Chemists began to explore the vast potential of aniline, a simple aromatic amine, as a starting material for a spectrum of colors. sciencemuseum.org.ukosu.edu Aniline dyes, derived from coal tar, offered a broader, more consistent, and often more durable palette of colors than the natural dyes that had been used for centuries. fiveable.mesi.edu This revolution not only made brightly colored textiles more accessible to the general public but also spurred the growth of major chemical companies and the field of chemical engineering. fiveable.mechemistryviews.org By the early 20th century, Germany dominated the global dye market, producing the vast majority of the world's synthetic dyes from coal tar derivatives. chemistryviews.org

In parallel, substituted phenols and anilines became crucial in the burgeoning field of photography. The development process, which converts a latent image on an exposed photographic plate into a visible one, relies on reducing agents. wikipedia.org Compounds like p-aminophenol and its N-methyl derivative, N-methyl-4-aminophenol (widely known by the trade name Metol), became popular developing agents. wikipedia.orgwikipedia.org These substances selectively reduce light-exposed silver halide crystals to black metallic silver, forming the negative image. wikipedia.org The combination of Metol with hydroquinone (B1673460) (a phenol (B47542) derivative) created highly effective "MQ" developers, which were staples in black-and-white photography for their versatility and performance. wikipedia.org The history of photography is thus intertwined with the chemical advancements in synthesizing and understanding these aromatic compounds. photomemorabilia.co.ukwikipedia.orgebsco.com

Rationale for Investigating 2-Methyl-4-(methylamino)phenol

The scientific interest in this compound stems from the diverse and valuable applications of its structural isomers and related compounds. As a substituted phenol and aniline, it belongs to classes of molecules with proven utility in several key areas of chemical science.

The primary rationale for its investigation includes:

Dye and Pigment Synthesis: Given that aniline derivatives are foundational to the synthetic dye industry, this compound is a candidate as an intermediate or precursor for new colorants. The specific placement of the methyl, amino, and hydroxyl groups on the aromatic ring influences the electronic properties and, consequently, the color and stability of any resulting dye.

Polymer Chemistry: Aminophenols are known to undergo polymerization to form conductive polymers and other novel materials. mdpi.comderpharmachemica.com For instance, poly(o-aminophenol) and poly(p-aminophenol) have been synthesized and studied for applications in biosensors and as composites with materials like graphene oxide for environmental remediation. rsc.orgnih.gov Investigating the polymerization of this compound could lead to new polymers with unique thermal, conductive, or chemical-sensing properties.

Antioxidant Properties: Phenolic compounds are well-known for their ability to act as antioxidants by scavenging free radicals. researchgate.netnih.gov This activity is highly dependent on the structure, including the type and position of substituents on the phenol ring. scielo.org.mxacs.org Research into terpene-substituted phenols and other derivatives has shown significant antioxidant activity. researchgate.net Studying this compound allows researchers to understand how its specific substitution pattern affects its antioxidant potential, which is relevant for applications in materials science and as potential stabilizers.

Intermediate for Complex Molecules: Substituted phenols and anilines serve as versatile building blocks in organic synthesis. The isomeric compound, 4-(methylamino)phenol (B85996), is used as a synthetic intermediate for preparing compounds with potential anticancer activity. chemicalbook.com Research on this compound could uncover new synthetic routes to complex molecules for pharmaceuticals or other fine chemicals.

Overview of Current Research Landscape on Related Structures

The current research landscape for compounds structurally related to this compound is active and diverse, focusing primarily on isomers like ortho- and para-aminophenol and their derivatives.

A significant area of research is in polymer science . Scientists are exploring novel methods for the polymerization of aminophenols. For example, procedures for synthesizing poly(o-aminophenol) through copper(II)-catalyzed air oxidation have been described. rsc.org The resulting polymers are being investigated for use as immobilization matrices in biosensors, such as those for detecting glucose. rsc.org Similarly, poly(p-aminophenol) and its nanocompounds have been synthesized and characterized for their potential antioxidant and antibacterial activities, suggesting applications in biomaterials. derpharmachemica.com The creation of composites, such as incorporating poly(p-aminophenol) with graphene oxide, is being explored to develop new sorbents for environmental applications like removing heavy metal ions from water. nih.gov

Another major focus is the study of antioxidant activity . The antioxidant properties of various substituted phenols are being systematically evaluated. scielo.org.mxacs.org Research investigates how factors like intramolecular hydrogen bonding and the electronic effects of different substituent groups influence the ability of these molecules to donate a hydrogen atom and neutralize free radicals. nih.govacs.org Computational methods, such as Density Functional Theory (DFT), are often employed to predict and understand the antioxidant mechanisms and reactivity of these phenolic structures. scielo.org.mx

Finally, the role of these compounds as synthetic building blocks continues to be a key research driver. Methods for synthesizing variously substituted anilines and phenols are continuously being refined to improve yield and purity. These compounds are then used to create more complex molecules with specific biological or material functions. chemicalbook.com For instance, a related compound, 2-[(Methylamino)methyl]phenol, has been studied for its ability to inhibit biofilm formation in bacteria, highlighting potential applications in developing new antimicrobial agents.

Compound Data Tables

Table 1: Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | ebsco.com |

| CAS Number | 45804-36-2 | bldpharm.com |

| Molecular Formula | C₈H₁₁NO | ebsco.combldpharm.com |

| Molecular Weight | 137.18 g/mol | ebsco.com |

| Appearance | Powder | ebsco.com |

| SMILES | CC1=C(C=CC(=C1)NC)O | ebsco.com |

| InChI Key | ZHTFQQMGQLXHQM-UHFFFAOYSA-N | ebsco.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4-(methylamino)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-5-7(9-2)3-4-8(6)10/h3-5,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTFQQMGQLXHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275394 | |

| Record name | 2-methyl-4-(methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45804-36-2 | |

| Record name | 2-methyl-4-(methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Methylamino Phenol

Direct Synthesis Approaches

Direct synthesis methods offer an efficient way to produce 2-Methyl-4-(methylamino)phenol by directly forming the crucial carbon-nitrogen bond at the desired position on a phenolic ring.

A primary direct route involves the amination of a suitable phenolic precursor, such as 2-methylhydroquinone (toluhydroquinone). In this approach, 2-methylhydroquinone is reacted with methylamine (B109427) to introduce the methylamino group onto the aromatic ring. This reaction typically requires elevated temperatures and pressures and may be facilitated by a catalyst to achieve a good yield. The hydroxyl groups of the hydroquinone (B1673460) activate the ring towards nucleophilic substitution or condensation reactions. Modern catalytic systems, such as those employing rhodium, have been shown to facilitate the direct amination of phenols, providing a redox-neutral pathway where water is the sole byproduct. organic-chemistry.org These advanced methods often leverage the catalyst's ability to facilitate the keto-enol tautomerization of the phenol (B47542), enabling a subsequent dehydrative condensation with the amine. organic-chemistry.org

Table 1: Direct Amination Approach

| Precursor | Reagent | Key Transformation | Typical Conditions |

|---|

Reduction of Nitro or Carbonyl Analogs

Another significant direct approach begins with the nitration of o-cresol (B1677501) (2-methylphenol) to form 2-methyl-4-nitrophenol (B1582141). This intermediate is then subjected to a reduction of the nitro group. This two-step sequence is a well-established method for introducing an amino group onto an aromatic ring.

The initial nitration of o-cresol typically uses a mixture of nitric acid and sulfuric acid. The directing effects of the hydroxyl and methyl groups favor the substitution at the para position relative to the hydroxyl group.

The subsequent reduction of the nitro group in 2-methyl-4-nitrophenol to form 4-amino-2-methylphenol (B1329486) can be accomplished using several methods. rsc.orgmasterorganicchemistry.com Common techniques include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is a highly effective method. commonorganicchemistry.com

Metal/Acid Reduction: The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method for nitro group reduction. masterorganicchemistry.com

Following the formation of 4-amino-2-methylphenol, a final N-methylation step is required to yield the target compound. This is discussed in section 2.2.2.

Multi-Step Synthetic Routes

Multi-step syntheses provide greater flexibility and control over the introduction of functional groups, often starting from more readily available precursors.

The synthesis can be routed through a Schiff base (imine) intermediate. This strategy typically starts with an existing aminophenol, such as 4-amino-2-methylphenol.

The general process involves:

Imine Formation: The primary amine of 4-amino-2-methylphenol is condensed with an aldehyde or ketone. For instance, reaction with formaldehyde (B43269) would form an intermediate imine. The formation of Schiff bases is a common reaction achieved by condensing a primary amine with an active carbonyl compound. nih.gov

This method is advantageous as it builds the N-methyl group from a primary amine precursor in a controlled, two-step sequence.

Perhaps the most straightforward multi-step route involves the direct derivatization of a commercially available aminophenol scaffold, specifically 4-amino-2-methylphenol. nih.govbldpharm.comchemicalbook.com The key transformation in this route is the selective methylation of the primary amino group.

A widely used and effective method for this transformation is the Eschweiler-Clarke reaction . wikipedia.org This reaction methylates a primary or secondary amine using an excess of formic acid and formaldehyde. nrochemistry.commdpi.comambeed.com The reaction proceeds by forming an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, with the irreversible loss of carbon dioxide driving the reaction to completion. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it specifically produces tertiary amines from primary amines without the risk of forming quaternary ammonium (B1175870) salts. wikipedia.org

Table 2: Multi-Step Synthetic Approaches

| Starting Material | Key Intermediate | Key Reactions | Final Product |

|---|---|---|---|

| o-Cresol | 2-Methyl-4-nitrophenol -> 4-Amino-2-methylphenol | Nitration, Nitro Reduction, N-Methylation | This compound |

| 4-Amino-2-methylphenol | Schiff Base (Imine) | Condensation with formaldehyde, Reduction (e.g., with NaBH₄) | This compound |

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness on an industrial scale. Optimization strategies depend on the chosen synthetic route.

For Direct Amination: Optimization would focus on catalyst selection, reaction temperature, and pressure. Developing more efficient and selective catalysts, potentially based on earth-abundant metals, could reduce the harsh conditions required and improve atom economy. organic-chemistry.org Exploring metal-free amination conditions is also an area of active research. researchgate.net

For the Nitro Reduction Route: The efficiency of the nitration step can be optimized by controlling the concentration of the nitrating agent and the reaction temperature to minimize the formation of unwanted isomers. researchgate.net For the reduction step, catalyst choice is paramount. While Pd/C is highly effective, it can sometimes be sensitive to impurities. commonorganicchemistry.com Optimizing catalyst loading, hydrogen pressure, and solvent can lead to faster reaction times and higher yields. mdpi.com The choice of reducing agent (e.g., catalytic hydrogenation vs. metal/acid) may also be optimized based on substrate compatibility and cost.

For Derivatization Routes: In the Eschweiler-Clarke reaction, optimizing the stoichiometry of formaldehyde and formic acid, along with the reaction temperature, can ensure complete methylation while minimizing side reactions. nrochemistry.comjk-sci.com For Schiff base routes, the choice of reducing agent for the imine is critical for selectivity. Mild reductants like sodium triacetoxyborohydride (B8407120) are often preferred as they tolerate a wide range of other functional groups. organic-chemistry.org

Yield Enhancement Strategies

Maximizing the yield of this compound requires careful optimization of reaction conditions to favor the formation of the desired mono-N-methylated product while suppressing side reactions, such as O-alkylation and di-N-alkylation.

One primary route is the N-alkylation of 2-methyl-4-aminophenol. Traditional methods often result in a mixture of products, making selectivity a challenge. umich.edu A common strategy to enhance yield and selectivity is to first protect the amino group. For instance, the reaction of an aminophenol with an aldehyde, such as benzaldehyde (B42025), forms a Schiff base (imine). This intermediate protects the amino group, allowing for the selective alkylation of the phenolic hydroxyl group. Subsequent hydrolysis removes the protecting group. researchgate.net For selective N-alkylation, a one-pot reaction involving condensation with an aldehyde followed by reduction with an agent like sodium borohydride (B1222165) can be employed. umich.edu

Reductive amination is another key pathway. This involves reacting 2-methyl-4-aminophenol with a methylating agent like formaldehyde, followed by reduction. The choice of catalyst and reaction parameters is crucial for high yields. For instance, in related reductive aminations, exploring different solvents and increasing catalyst loading can significantly improve conversion and yield. researchgate.net The use of transition metal catalysts, such as nickel (Ni), has been shown to be effective for the reductive amination of phenols to produce N-substituted cyclohexylamines, a related transformation. rsc.org

Furthermore, in syntheses involving phenol derivatives, the choice of catalyst can dramatically influence yield. For example, in the arylation of phenols, copper-based catalysts have been used for O-arylation, while palladium-based systems can favor N-arylation of aminophenols. nih.gov Optimizing parameters such as reactant ratios, reaction time, and temperature is essential. researchgate.net For instance, in Friedel-Crafts type reactions for preparing phenols, Lewis acids or acidic clays (B1170129) can be used, with yields being highly dependent on the specific reagents and conditions. nih.gov

| Strategy | Key Parameters to Optimize | Potential Outcome on Yield |

| Selective N-Alkylation | Protecting group (e.g., benzaldehyde), alkylating agent, base (e.g., K2CO3), temperature. umich.eduresearchgate.net | Increased selectivity for N-alkylation over O-alkylation, preventing mixtures and improving the yield of the desired isomer. umich.edu |

| Reductive Amination | Reducing agent (e.g., NaBH4, H2/catalyst), catalyst loading, solvent, temperature, reactant stoichiometry. researchgate.netresearchgate.net | Higher conversion of starting material and improved selectivity towards the mono-methylated product. researchgate.net |

| Catalyst Selection | Type of metal (e.g., Ni, Ru, Pd), ligand, support material. rsc.orgnih.govrsc.org | Enhanced reaction rates and selectivity, leading to higher product yields under milder conditions. |

| Reaction Conditions | Temperature, pressure, reaction time, solvent polarity. organic-chemistry.orgunive.it | Optimization can drive the reaction to completion and minimize the formation of degradation or side products. |

Purity Improvement Techniques

The purification of aminophenols like this compound is challenging due to their susceptibility to oxidation. In the presence of air, aminophenols can readily oxidize to form highly colored impurities such as quinones and quinonimines, which can discolor the final product. google.com

Recrystallization is a primary method for purifying crude aminophenols. The choice of solvent is critical. Water is often a preferred solvent for its low cost and effectiveness, particularly for compounds like N-acetyl-p-aminophenol. google.com The process typically involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals. For p-aminophenol, recrystallization from aqueous solutions of polyfunctional mild acids such as phosphoric, lactic, or citric acid has been shown to be effective in removing polymeric impurities. google.com

To address discoloration, decolorizing agents are frequently used during the purification process.

Activated Charcoal (Norit): This material can be added to the solution of the crude product before filtration to adsorb colored impurities. msu.edu

Reducing Agents: The addition of a reducing agent, such as sodium hydrosulfite, can help to prevent oxidation and remove colored byproducts during purification. google.com

Distillation under reduced pressure is another effective technique, particularly for removing residual catalysts and high-boiling condensation products. This process is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation at high temperatures. googleapis.com The distillation can yield an aminophenol with a purity of at least 90% by weight. googleapis.com

Further purification can be achieved by adjusting the pH of an aqueous solution of the crude product. By carefully controlling the pH, the desired aminophenol can be selectively precipitated while impurities remain dissolved. The purified crystalline product is then recovered by filtration. google.com

| Technique | Target Impurities | Description |

| Recrystallization | Chromogenic (color-causing) impurities, polymeric materials, starting materials. google.comgoogle.com | The crude product is dissolved in a hot solvent and cooled to form pure crystals, leaving impurities in the solvent. Aqueous polyfunctional acids can be effective solvents. google.com |

| Decolorization | Quinones, quinonimines, and other colored oxidation products. google.commsu.edu | Treatment with activated charcoal (Norit) or a reducing agent like sodium hydrosulfite to adsorb or reduce colored impurities. google.commsu.edu |

| Vacuum Distillation | High-boiling condensation products, residual catalysts. googleapis.com | The product is distilled under reduced pressure and an inert atmosphere to separate it from non-volatile impurities. googleapis.com |

| pH Adjustment | Various soluble impurities. google.com | The pH of an aqueous solution is adjusted to selectively precipitate the pure aminophenol, which is then isolated by filtration. google.com |

Green Chemistry Considerations in Synthesis

Adopting green chemistry principles in the synthesis of this compound focuses on reducing waste, using less hazardous materials, and improving energy efficiency.

A key green strategy is the use of environmentally benign C1 sources for N-methylation. Methanol (B129727) is an attractive alternative to toxic reagents like methyl halides because it offers high atom economy, with water being the only byproduct. nih.gov Transition-metal-catalyzed N-methylation of amines using methanol has emerged as an efficient and sustainable method. nih.govrsc.org Ruthenium and nickel catalysts have demonstrated high efficacy for this transformation. nih.govrsc.org

The use of heterogeneous catalysts is another cornerstone of green synthesis. Catalysts supported on materials like natural aragonite or zeolites can be easily separated from the reaction mixture by filtration and potentially recycled. unive.ittandfonline.comtandfonline.com This minimizes catalyst waste and simplifies product purification. For example, nano-sized nickel supported on aragonite has been used for the green synthesis of p-aminophenol from p-nitrophenol. tandfonline.comtandfonline.com

Replacing traditional mineral acids with greener alternatives can significantly reduce environmental impact. The use of a pressurized carbon dioxide and water (CO2/H2O) system creates in situ carbonic acid. researchgate.netacs.org This "self-neutralizing" acid catalyst can be easily removed by depressurization, eliminating the need for a neutralization step and avoiding the formation of large quantities of salt waste. researchgate.netacs.org This approach has been successfully applied to the synthesis of p-aminophenol from nitrobenzene. acs.org

Electrochemical synthesis offers a powerful green strategy, using electricity to drive reactions under mild conditions. This method can offer high selectivity, as demonstrated in the synthesis of sulfonyl derivatives of p-methylaminophenol, where different products were obtained simply by changing the electrode potential in a one-pot reaction. researchgate.netnih.gov

| Green Chemistry Principle | Application in Synthesis | Advantage |

| Atom Economy | Using methanol as a C1 source for N-methylation. nih.govrsc.org | Reduces waste by maximizing the incorporation of reactant atoms into the final product; the only byproduct is water. nih.gov |

| Use of Catalysis | Employing recyclable heterogeneous catalysts (e.g., nano-Ni on aragonite, Ni/ZnAlOx). rsc.orgtandfonline.com | Facilitates easy separation of the catalyst from the product, allowing for catalyst reuse and minimizing waste. tandfonline.com |

| Safer Solvents & Reagents | Replacing mineral acids with a CO2/H2O system to form carbonic acid. researchgate.netacs.org | Avoids the use of corrosive acids and eliminates the production of inorganic salt waste from neutralization steps. acs.org |

| Energy Efficiency | Utilizing electrochemical synthesis methods. researchgate.netnih.gov | Reactions can often be conducted at ambient temperature and pressure, reducing energy consumption. |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Methylamino Phenol

Reaction Pathways Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity, participating in oxidation, electrophilic substitution, and derivatization reactions. Its presence significantly influences the electron density of the aromatic ring, directing the course of many chemical transformations.

Oxidation Studies and Characterization of Oxidative Products

Phenols, particularly aminophenols, are readily oxidized. The oxidation of 2-Methyl-4-(methylamino)phenol can proceed through various pathways, often leading to the formation of quinone-imine structures, which can subsequently polymerize or undergo further reactions. Studies on analogous compounds, such as 2-amino-4-methylphenol (B1222752), show that they can be converted to dihydrophenoxazinone compounds through oxidative condensation, a reaction that can be facilitated by oxidizing agents like hemoglobin. sigmaaldrich.com The initial step in the oxidation of p-aminophenol derivatives can form a reactive acetiminoquinone metabolite, which is a key species in certain biological transformations. pharmacy180.com

The oxidation process is often complex, yielding a mixture of products. For instance, the hepatic metabolism of the related compound p-aminophenol in rats produces several glutathione (B108866) S-conjugates, including 4-amino-2-(glutathion-S-yl)phenol and 4-amino-3-(glutathion-S-yl)-phenol, indicating that oxidation is followed by conjugation pathways in biological systems. nih.gov

| Parent Compound | Oxidative Condition/Reagent | Observed Product(s) |

|---|---|---|

| 2-Amino-4-methylphenol | Human Hemoglobin | Dihydrophenoxazinone |

| p-Aminophenol | Metabolic (in vivo) | N-acetyl-p-benzoquinoneimine |

| p-Aminophenol | Metabolic (in vivo, with Glutathione) | Glutathione S-conjugates |

Electrophilic Substitution on the Aromatic Ring Adjacent to Hydroxyl

The hydroxyl and methylamino groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. In this compound, the hydroxyl group is at position 1, the methyl group at position 2, and the methylamino group at position 4. The positions ortho to the hydroxyl group are 2 and 6, and the para position is 4. The positions ortho to the methylamino group are 3 and 5.

Given that positions 2 and 4 are already substituted, electrophilic attack will be directed to the remaining open positions: 3, 5, and 6.

Position 6: This position is ortho to the strongly activating hydroxyl group, making it a likely site for substitution.

Positions 3 and 5: These positions are ortho to the strongly activating methylamino group.

The outcome of an electrophilic substitution reaction will depend on the specific electrophile, reaction conditions, and the combined directing influence of the existing substituents. The -OH group is a powerful activator, and in its deprotonated phenoxide form (-O⁻), its activating effect is even greater than that of an amino group. askfilo.com Therefore, substitution at position 6 is highly favored. Steric hindrance from the adjacent methyl group at position 2 might slightly influence the regioselectivity.

Derivatization Reactions at the Hydroxyl Moiety

The acidic proton of the phenolic hydroxyl group can be readily replaced in various derivatization reactions, most commonly to form ethers and esters. These reactions are often used to protect the hydroxyl group or to modify the compound's properties for analytical purposes.

Etherification: The formation of ethers, or O-alkylation, can be achieved through reactions like the Williamson ether synthesis. Phenol (B47542) is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. For phenol methylation, common alkylating agents include methyl iodide. sciforum.net The reaction network for phenol methylation on solid acid catalysts shows that O-alkylation to form anisole (B1667542) (methoxybenzene) is a primary pathway, competing with direct C-alkylation on the ring. unimi.it

Silylation: For gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxyl group is often converted to a less polar and more volatile silyl (B83357) ether. Reagents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to convert hydroxyl groups into their corresponding t-butyldimethylsilyl (TBDMS) ethers via an SN2 substitution reaction. researchgate.net

Other Derivatizations: A variety of reagents can be used to tag phenols for enhanced detection in mass spectrometry. nih.gov For example, pentafluoropyridine (B1199360) can be used for the extractive derivatization of alkylphenols to form corresponding 4-tetrafluoropyridyl derivatives. researchgate.net

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| Etherification (O-Alkylation) | Alkyl Halide | Methyl Iodide (MeI) | Ether (-OR) |

| Silylation | Silylating Agent | MTBSTFA | Silyl Ether (-OSiR3) |

| Esterification | Acyl Halide / Anhydride (B1165640) | Acetyl Chloride / Acetic Anhydride | Ester (-OC(O)R) |

| Sulfonylation | Sulfonyl Chloride | Dansyl Chloride | Sulfonate Ester (-OSO2R) |

Reactivity of the Methylamino Moiety

The secondary amine functionality provides another center of reactivity, primarily characterized by its nucleophilicity and moderate basicity.

Amination and Alkylation Reactions at the Nitrogen Center

The lone pair of electrons on the nitrogen atom of the methylamino group makes it nucleophilic. As a secondary amine, it can react with alkylating agents, such as alkyl halides, to form a tertiary amine. This reaction proceeds via nucleophilic substitution. If an excess of the alkylating agent is used, the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. The basicity of the amine facilitates the initial reaction, but substituents on the nitrogen that reduce this basicity can also reduce its reactivity. pharmacy180.com

Condensation and Coupling Pathways Involving the Amino Group

The methylamino group can participate in several condensation and coupling reactions, which are fundamental in the synthesis of larger molecules.

Acylation: The most common reaction is acylation to form an amide. The amino group readily reacts with acyl chlorides or acid anhydrides. A prominent industrial example involving a similar structure is the treatment of 4-aminophenol (B1666318) with acetic anhydride to synthesize paracetamol (acetaminophen). wikipedia.org This reaction converts the amino group into an acetamido group (-NHC(O)CH₃).

Derivatization for Analysis: For analytical purposes, primary and secondary amines are often derivatized to improve their detection by HPLC. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl) react with the amino group to form stable, highly detectable derivatives. thermofisher.com

Condensation: While primary amines readily condense with aldehydes and ketones to form imines (Schiff bases), secondary amines like this compound react with these carbonyl compounds to form enamines, provided there is an alpha-hydrogen on the carbonyl compound.

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| Acylation | Acid Anhydride | Acetic Anhydride | Amide |

| Alkylation | Alkyl Halide | Methyl Iodide | Tertiary Amine / Quaternary Salt |

| Sulfonylation | Sulfonyl Chloride | Dansyl Chloride | Sulfonamide |

| Condensation | Aldehyde/Ketone | Acetone | Enamine |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating substituents: a hydroxyl (-OH) group, a methyl (-CH₃) group, and a methylamino (-NHCH₃) group. All three groups are known to be activating and ortho, para-directing. libretexts.org The interplay of their electronic effects and steric hindrance governs the regioselectivity of substitution reactions.

The available positions for substitution on the benzene (B151609) ring are at carbons 3, 5, and 6. The directing influence of each substituent is as follows:

Hydroxyl (-OH) at C1: A powerful activating group, it directs incoming electrophiles to the ortho positions (C2, C6) and the para position (C4). Since C2 and C4 are already substituted, it strongly directs towards C6.

Methyl (-CH₃) at C2: A moderately activating group, it directs electrophiles to its ortho positions (C1, C3) and para position (C5). It therefore directs towards C3 and C5.

Methylamino (-NHCH₃) at C4: A very strong activating group, it directs electrophiles to its ortho positions (C3, C5).

The combined influence of these groups leads to a significant increase in nucleophilicity at positions C3, C5, and C6. The hydroxyl and methylamino groups are substantially stronger activators than the methyl group, meaning their directing effects will be dominant. youtube.com Therefore, substitution is strongly favored at positions 3, 5, and 6. Steric hindrance from the methyl group at C2 may slightly disfavor attack at the adjacent C3 position compared to the C5 position. In reactions like nitration, where intramolecular hydrogen bonding can occur between a phenolic hydroxyl and an ortho-nitro group, substitution ortho to the hydroxyl group (C6) can be particularly favored. stackexchange.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This interactive table summarizes the predicted major monosubstitution products based on the directing effects of the existing functional groups.

| Electrophilic Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | Dilute HNO₃ | 2-Methyl-4-(methylamino)-5-nitrophenol and 2-Methyl-4-(methylamino)-6-nitrophenol | Strong activation at C5 by -NHCH₃ and at C6 by -OH. The C6 product may be stabilized by intramolecular H-bonding. stackexchange.com |

| Bromination | Br₂ in CCl₄ | 2-Methyl-4-(methylamino)-5-bromophenol | The powerful activating effects of the -OH and -NHCH₃ groups direct the electrophile to the available ortho/para positions. |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | Substitution is directed to the positions most activated by the hydroxyl and amino groups. |

Intermolecular and Intramolecular Interactions

The this compound molecule possesses both hydrogen bond donor groups (the phenolic -OH and the secondary amine -NH) and hydrogen bond acceptor sites (the lone pairs on the oxygen and nitrogen atoms). This dual functionality allows for the formation of extensive and robust intermolecular hydrogen bonding networks. rsc.org In the solid state, these interactions are expected to be the dominant force dictating the crystal packing arrangement.

Molecules are likely to form chains or sheets where the hydroxyl group of one molecule donates a proton to the nitrogen or oxygen atom of a neighboring molecule, and the amino group likewise participates in hydrogen bonding. nih.gov Analysis of related crystal structures, such as those of methylolphenols, shows that heteromeric hydrogen bonds (e.g., OH···N or NH···O) are often preferred over homomeric interactions (e.g., OH···O). rsc.org The resulting network of O—H···N, N—H···O, and O—H···O bonds stabilizes the crystal lattice, contributing to physical properties such as a relatively high melting point and specific solubility characteristics. nih.govresearchgate.net While intramolecular hydrogen bonding is a possibility in some substituted phenols, the substitution pattern of this compound does not place a suitable acceptor group ortho to the hydroxyl group, making significant intramolecular H-bonds unlikely.

Charge transfer (CT) complexes are assemblies where an electron-rich donor molecule interacts with an electron-deficient acceptor molecule. The aromatic ring of this compound is rendered exceptionally electron-rich by the cumulative electron-donating effects of the hydroxyl, methylamino, and methyl substituents. This makes it a potent electron donor capable of forming CT complexes with a variety of π-electron acceptors. nih.gov

Upon mixing with a suitable acceptor, an electron is partially transferred from the highest occupied molecular orbital (HOMO) of the aminophenol to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This interaction typically results in the appearance of a new, often colorful, absorption band in the UV-visible spectrum, which is characteristic of the CT complex. nih.gov The stability of such complexes can be quantified by a formation constant (KCTC). Given its electronic properties, this compound is expected to form stable CT complexes with known acceptors.

Table 2: Potential π-Electron Acceptors for Charge Transfer Complexation This interactive table lists potential acceptor molecules that could form charge transfer complexes with this compound.

| Acceptor Molecule | Chemical Name | Type of Interaction |

|---|---|---|

| DDQ | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) | π-acceptor, strong |

| TCNE | Tetracyanoethylene | π-acceptor, strong |

| p-Chloranil | 2,3,5,6-Tetrachloro-1,4-benzoquinone | π-acceptor, moderate |

Catalytic Transformations and Mechanistic Elucidation

The functional groups of this compound provide several handles for metal-catalyzed transformations. The phenolic hydroxyl group can be activated for cross-coupling reactions, and the electron-rich aromatic ring is susceptible to C-H activation.

One potential pathway is oxidative amination or coupling. For instance, iron-porphyrin complexes have been shown to catalyze the oxidative cross-coupling of substituted phenols with anilines. nih.gov A similar catalytic system could potentially mediate the coupling of this compound with other aromatic amines or phenols. Furthermore, copper(II) salts have been used to catalyze the regioselective C-H sulfonylation of ortho-aminophenols, suggesting that direct C-H functionalization of the aminophenol ring is feasible. rsc.org

For more traditional cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig, the phenol's hydroxyl group is typically unreactive. However, it can be readily converted into a more reactive electrophilic partner, such as a triflate (-OTf) or tosylate (-OTs). rsc.org This activated intermediate could then undergo palladium- or nickel-catalyzed reactions to form new carbon-carbon or carbon-nitrogen bonds at the C1 position.

Table 3: Potential Metal-Catalyzed Transformations This interactive table outlines possible metal-catalyzed reactions involving this compound.

| Reaction Type | Catalyst System (Example) | Reactive Site | Potential Product Type |

|---|---|---|---|

| Oxidative Coupling | Fe[TPP]Cl / oxidant | Phenolic -OH and aromatic C-H | Biaryl ethers or N,O-biaryls |

| C-H Functionalization | Cu(OAc)₂ | Aromatic C-H (e.g., C5) | Sulfonylated or arylated aminophenols |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | C1 (after conversion of -OH to -OTf) | 1-Aryl-2-methyl-4-(methylamino)benzene |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org The secondary amine functionality in this compound allows it to potentially act as an organocatalyst itself, primarily through enamine or iminium ion catalysis. nih.gov

Enamine Catalysis: In the presence of a carbonyl compound (e.g., an aldehyde or ketone), the secondary amine of this compound can form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles in a stereocontrolled manner if a chiral environment is established. The reaction is completed by hydrolysis, which regenerates the aminophenol catalyst and yields the functionalized carbonyl product. nih.gov

Iminium Catalysis: Alternatively, if the substrate is an α,β-unsaturated carbonyl, the aminophenol can form an iminium ion. This process lowers the LUMO of the substrate, activating it for nucleophilic attack at the β-position. mdpi.com

Furthermore, aminophenols can function as bifunctional organocatalysts. beilstein-journals.org The amine group can engage in covalent catalysis (forming an enamine/iminium), while the phenolic hydroxyl group can simultaneously activate the electrophile or stabilize transition states through hydrogen bonding. This cooperative activation can lead to high efficiency and stereoselectivity in reactions such as Michael additions or aldol (B89426) reactions. mdpi.comresearchgate.net

Reductive Transformation Mechanisms of this compound

The reductive transformation of this compound can proceed through several mechanistic pathways, primarily targeting the aromatic ring or the phenolic hydroxyl group. The specific outcome of the reduction is highly dependent on the reagents, catalysts, and reaction conditions employed. The principal mechanisms include the catalytic hydrogenation of the aromatic nucleus and the reductive dehydroxylation of the phenolic group.

Catalytic Hydrogenation of the Aromatic Ring

One of the primary reductive pathways for phenolic compounds involves the saturation of the benzene ring to yield substituted cyclohexanol (B46403) derivatives. This transformation is typically achieved through catalytic hydrogenation, where molecular hydrogen (H₂) is added across the double bonds of the aromatic ring in the presence of a metal catalyst.

The reaction generally proceeds in a stepwise manner. The phenol first adsorbs onto the surface of the catalyst. The hydrogenation of the aromatic ring can lead to a cyclohexanone (B45756) intermediate via the formation of an unstable enol (cyclohexenol) which rapidly tautomerizes. researchgate.net This cyclohexanone intermediate is then subsequently reduced to the final cyclohexanol product. researchgate.netmdpi.com

The mechanism can be summarized as follows:

Adsorption: this compound adsorbs onto the active sites of the metal catalyst.

Hydrogenation to Intermediate: The aromatic ring undergoes partial hydrogenation to form a cyclohexenol, which isomerizes to the more stable 3-methyl-4-(methylamino)cyclohexanone. researchgate.net

Reduction of Intermediate: The ketone functional group of the cyclohexanone intermediate is then hydrogenated to a hydroxyl group, yielding the final product, 3-methyl-4-(methylamino)cyclohexanol. mdpi.com

Various heterogeneous catalysts are effective for this transformation, with the choice of catalyst and conditions influencing the reaction rate and the stereoselectivity of the final product. For substituted phenols, the hydrogenation can result in different diastereomers (cis and trans isomers). It has been reported that palladium-based catalysts tend to favor the formation of the thermodynamically more stable trans-isomers, while rhodium-based catalysts typically yield the cis-isomers as the major product. nih.gov

| Catalyst | Hydrogen Source | Typical Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Nickel (Ni) | H₂ | High temperature (e.g., 160-220 °C) | Cyclohexanol derivative | mdpi.comyoutube.com |

| Palladium on Carbon (Pd/C) | H₂ | Mild to moderate temperature | trans-Cyclohexanol derivative | nih.gov |

| Rhodium on Carbon (Rh/C) | H₂ | Mild to moderate temperature | cis-Cyclohexanol derivative | nih.gov |

| Platinum (Pt) | H₂ | Acidic medium | Cyclohexanol derivative | asianpubs.org |

Reductive Dehydroxylation of the Phenolic Group

Another potential transformation is the reductive dehydroxylation, where the phenolic hydroxyl (-OH) group is removed and replaced by a hydrogen atom. This reaction converts this compound into N,3-dimethylaniline. Unlike direct hydrogenation of the ring, this process is generally not a single-step reaction and requires the conversion of the hydroxyl group into a better leaving group before its reductive cleavage (hydrogenolysis).

A common strategy involves two main steps:

Activation of the Hydroxyl Group: The phenolic -OH group is a poor leaving group. Therefore, it is first converted into a derivative that can be more easily cleaved. This can be achieved by transforming it into an ether, such as a tosylate, mesylate, or a heterocyclic ether (e.g., a tetrazolyl or benzoxazolyl ether). google.comorganic-chemistry.org

Hydrogenolysis: The resulting intermediate is then subjected to catalytic hydrogenolysis. In this step, the C-O bond of the activated ether is cleaved by hydrogen in the presence of a catalyst, typically palladium on carbon (Pd/C), and replaced by a C-H bond. google.comorganic-chemistry.org

The general mechanism for this two-step process is outlined below:

Step 1 (Activation): this compound + Activating Agent → O-activated intermediate (e.g., Tosylate)

Step 2 (Hydrogenolysis): O-activated intermediate + H₂ (with Pd/C catalyst) → N,3-dimethylaniline + Byproduct

This method allows for the selective removal of the phenolic oxygen while leaving the aromatic ring and the other substituents intact.

| Activation Method | Reducing Agent/Catalyst | General Outcome | Reference |

|---|---|---|---|

| Conversion to Aryl Tosylate/Mesylate | Nickel-on-graphite | Selective deoxygenation to form the corresponding arene. | organic-chemistry.org |

| Conversion to Heterocyclic Ether (e.g., 2-benzoxazolyl ether) | H₂ with Palladium on Carbon (Pd/C) | Hydrogenolysis of the C-O bond to replace the ether group with hydrogen. | google.com |

Advanced Spectroscopic and Computational Characterization of 2 Methyl 4 Methylamino Phenol

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes are expected in the following regions:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.

N-H Stretch: A moderate absorption band is expected around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine group.

C-H Aromatic Stretch: Multiple weak to moderate bands are predicted to appear just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, which are characteristic of the C-H stretching vibrations within the aromatic ring.

C-H Aliphatic Stretch: Absorptions corresponding to the C-H stretching of the methyl groups are expected to be observed in the 2850-2960 cm⁻¹ region.

C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to two or three bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond is expected to produce a moderate absorption band in the 1250-1350 cm⁻¹ range.

C-O Stretch: A strong band corresponding to the C-O stretching of the phenolic hydroxyl group is anticipated in the 1200-1260 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring are expected to be observed in the 800-900 cm⁻¹ region, and their exact position can provide information about the substitution pattern.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad |

| N-H Stretch | 3300-3500 | Moderate |

| Aromatic C-H Stretch | 3000-3100 | Weak to Moderate |

| Aliphatic C-H Stretch | 2850-2960 | Moderate |

| Aromatic C=C Stretch | 1450-1600 | Variable |

| C-N Stretch | 1250-1350 | Moderate |

| C-O Stretch | 1200-1260 | Strong |

| Aromatic C-H Bending (out-of-plane) | 800-900 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, with certain vibrational modes being more prominent. For 2-Methyl-4-(methylamino)phenol, the Raman spectrum is expected to clearly show the aromatic ring vibrations. Based on data for related compounds like 2-amino-4-methylphenol (B1222752), characteristic Raman shifts can be predicted. researchgate.net

Aromatic Ring Vibrations: Strong bands are expected in the 1300-1600 cm⁻¹ region, corresponding to the C=C stretching modes of the benzene ring.

C-H Aromatic Stretch: A distinct peak is anticipated around 3050 cm⁻¹.

Methyl Group Vibrations: The symmetric and asymmetric C-H stretching of the methyl group should appear in the 2900-3000 cm⁻¹ range.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3050 | Moderate |

| Aliphatic C-H Stretch | 2900-3000 | Moderate to Strong |

| Aromatic C=C Stretch | 1300-1600 | Strong |

| Ring Breathing Mode | ~800-850 | Strong |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted phenol (B47542). The presence of the hydroxyl, methyl, and methylamino groups on the benzene ring influences the energy of the π → π* electronic transitions. Data from related compounds such as 4-aminophenol (B1666318) and 5-amino-2-methylphenol (B1213058) can be used to predict the absorption maxima (λmax). researchgate.netacs.org

Phenol itself exhibits two absorption bands around 210 nm and 270 nm. The amino and methyl substituents are expected to cause a bathochromic (red) shift in these bands due to their electron-donating nature. Therefore, this compound is predicted to have two primary absorption bands at wavelengths longer than those of phenol.

| Compound | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Phenol | ~210 | ~270 |

| 4-Aminophenol | ~230 | ~290 |

| 5-Amino-2-methylphenol | ~235 | ~285 |

| This compound (Predicted) | ~230-240 | ~290-300 |

Fluorescence Spectroscopy

Phenolic compounds are known to be fluorescent, and the introduction of an amino group can enhance this property. nih.gov The fluorescence of this compound is expected to be influenced by the electronic nature of its substituents. The excitation wavelength would likely correspond to one of its absorption maxima, and the emission would occur at a longer wavelength (a phenomenon known as the Stokes shift).

While specific experimental data for this compound is not available, studies on aminophenols suggest that they exhibit fluorescence. The excitation and emission maxima will be dependent on the solvent polarity. In general, for aminophenols, excitation is often in the UV range, with emission occurring in the near-UV or visible range. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The predicted chemical shifts for this compound are based on the analysis of structurally similar compounds, including 4-amino-2-methylphenol (B1329486), N-methyl-p-aminophenol, 2-methylphenol, and 4-methylphenol. researchgate.netcreative-proteomics.com

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, the N-H proton, and the methyl protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (adjacent to OH) | 6.6-6.8 | d | 1H |

| Ar-H (adjacent to N) | 6.5-6.7 | dd | 1H |

| Ar-H (adjacent to CH₃) | 6.8-7.0 | d | 1H |

| OH | 8.5-9.5 | s (broad) | 1H |

| NH | 3.5-4.5 | s (broad) | 1H |

| N-CH₃ | 2.7-2.9 | s | 3H |

| Ar-CH₃ | 2.1-2.3 | s | 3H |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | 148-152 |

| C-N | 140-144 |

| C-CH₃ | 120-124 |

| Ar-C (adjacent to C-OH) | 115-118 |

| Ar-C (adjacent to C-N) | 112-115 |

| Ar-C (adjacent to C-CH₃) | 128-132 |

| N-CH₃ | 30-35 |

| Ar-CH₃ | 15-20 |

Proton NMR (¹H NMR)

The expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons, the methyl group protons, the N-methyl protons, the hydroxyl proton, and the amine proton. The aromatic protons would likely appear as a complex multiplet pattern in the aromatic region (typically 6.5-8.0 ppm) due to spin-spin coupling. The protons of the methyl group attached to the aromatic ring would resonate as a singlet in the upfield region (around 2.0-2.5 ppm). Similarly, the N-methyl protons would also produce a singlet, likely in the range of 2.5-3.0 ppm. The chemical shifts of the hydroxyl (-OH) and amine (-NH) protons are highly dependent on solvent, concentration, and temperature and would likely appear as broad singlets.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| Ar-CH₃ | ~2.2 | Singlet |

| N-CH₃ | ~2.8 | Singlet |

| OH | Variable | Broad Singlet |

| NH | Variable | Broad Singlet |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. As with ¹H NMR, experimental ¹³C NMR data for this compound is scarce. However, the chemical shifts can be predicted based on the electronic environment of each carbon atom.

The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon atoms of the aromatic ring will resonate in the downfield region (typically 110-160 ppm). The carbon atom attached to the hydroxyl group (C-1) and the carbon atom attached to the methylamino group (C-4) are expected to be the most deshielded of the aromatic carbons. The methyl carbon attached to the ring (at C-2) and the N-methyl carbon will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-OH) | ~150-155 |

| C-2 (C-CH₃) | ~120-125 |

| C-3 | ~115-120 |

| C-4 (C-NHCH₃) | ~140-145 |

| C-5 | ~115-120 |

| C-6 | ~125-130 |

| Ar-CH₃ | ~15-20 |

| N-CH₃ | ~30-35 |

Note: These are predicted chemical shifts. Actual experimental values may differ. For comparison, in 4-methylphenol, the aromatic carbons show signals at approximately 155.7, 132.2, 130.3, and 116.3 ppm, and the methyl carbon is at 21.4 ppm. rsc.org In 2-methylphenol, the aromatic carbons appear at 154.5, 130.2, 127.3, 124.9, 121.3, and 115.7 ppm, with the methyl carbon at 14.9 ppm. rsc.org

Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms in a molecule. chemrxiv.org

COSY: A ¹H-¹H COSY spectrum of this compound would reveal correlations between neighboring aromatic protons, helping to assign their specific positions on the ring. It would also show a correlation between the N-H proton and the N-methyl protons if the rate of proton exchange is slow enough.

HSQC: An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments of the aromatic CH groups and the methyl groups.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Aromatic compounds, particularly phenols, often exhibit a strong molecular ion peak due to the stability of the aromatic ring. youtube.com

The fragmentation of the molecular ion would likely proceed through several pathways characteristic of phenols and amines. chemguide.co.uklibretexts.org

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org In this case, it could lead to the loss of a hydrogen radical from the N-methyl group or cleavage of the bond between the nitrogen and the aromatic ring.

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond could result in the formation of a [M-15]⁺ ion.

Loss of CO: Phenols are known to undergo fragmentation with the loss of a neutral carbon monoxide (CO) molecule, leading to a [M-28]⁺ ion. youtube.com

Formation of a Tropylium (B1234903) Ion: Aromatic compounds can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the substituents.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 137 | [C₈H₁₁NO]⁺ (Molecular Ion) |

| 122 | [M - CH₃]⁺ |

| 109 | [M - CO]⁺ |

| 94 | [M - CO - CH₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, a crystal structure for this compound has not been reported in the searched literature.

However, based on the crystal structures of similar substituted phenols and anilines, several features of its solid-state structure can be anticipated. The molecule is likely to be largely planar due to the sp² hybridization of the aromatic ring carbons. The substituents, the methyl, hydroxyl, and methylamino groups, will have specific orientations relative to the ring.

A key feature in the solid-state packing would be the presence of intermolecular hydrogen bonding. The hydroxyl group is a strong hydrogen bond donor, and the nitrogen of the methylamino group can act as a hydrogen bond acceptor. The amine hydrogen can also participate in hydrogen bonding as a donor. These hydrogen bonds would play a crucial role in the formation of a stable crystal lattice, likely leading to the formation of chains or sheets of molecules in the solid state. The presence of the methyl group may introduce some steric hindrance that could influence the packing arrangement.

Quantum Chemical Computational Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. ymerdigital.com These methods can provide insights that complement and help interpret experimental data.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of this compound are governed by the interplay of the electron-donating hydroxyl and methylamino groups and the aromatic π-system. Both the -OH and -NHCH₃ groups are activating, ortho-, para-directing groups due to the lone pairs of electrons on the oxygen and nitrogen atoms, which can be delocalized into the aromatic ring through resonance.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity and electronic transitions.

HOMO: For this compound, the HOMO is expected to be a π-orbital with significant contributions from the aromatic ring and the electron-donating hydroxyl and methylamino groups. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The presence of two strong electron-donating groups would lead to a relatively high-energy HOMO, suggesting that the molecule is a good electron donor.

LUMO: The LUMO is anticipated to be a π*-antibonding orbital localized primarily on the aromatic ring. Its energy is related to the electron affinity and indicates the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and the wavelength of the lowest energy electronic transition in the UV-visible spectrum. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and a longer wavelength of absorption. Due to the electron-donating nature of the substituents, this compound is expected to have a relatively small HOMO-LUMO gap compared to unsubstituted phenol.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.org This visualization is crucial for understanding a molecule's reactivity, intermolecular interactions, and physical properties. mdpi.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), typically associated with lone pairs and π-systems, which are susceptible to electrophilic attack. Conversely, blue signifies areas of low electron density (positive potential), usually around hydrogen atoms bonded to electronegative atoms, indicating sites for nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential, respectively. youtube.comwolframcloud.com

For this compound, the MEP map is anticipated to reveal specific charge distribution patterns characteristic of its functional groups. The hydroxyl (-OH) and methylamino (-NHCH₃) groups are expected to be the most prominent features. The oxygen atom of the hydroxyl group and the nitrogen atom of the methylamino group, with their lone pairs of electrons, will be depicted as intense red or orange regions, highlighting them as primary sites for electrophilic interaction and hydrogen bonding. mdpi.com

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Color Representation | Implication for Reactivity |

| Oxygen of Hydroxyl Group | Strongly Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Nitrogen of Methylamino Group | Negative | Red to Orange | Site for electrophilic attack, hydrogen bond acceptor |

| Hydrogen of Hydroxyl Group | Strongly Positive | Blue | Site for nucleophilic attack, hydrogen bond donor |

| Hydrogen of Methylamino Group | Positive | Blue | Site for nucleophilic attack, hydrogen bond donor |

| Aromatic Ring | Varied (Negative to Neutral) | Yellow/Green | Susceptible to electrophilic substitution |

| Methyl Groups | Near Neutral | Green | Low reactivity |

Thermodynamic Stability and Energy Profiling

Energy profiling, typically performed using computational methods, can map the potential energy surface of the molecule, identifying the most stable conformations (global minima) and the energy barriers for conformational changes (e.g., rotation around the C-O or C-N bonds). For this compound, the orientation of the hydroxyl and methylamino groups relative to the aromatic ring and each other will be a key determinant of its conformational energy landscape. Intramolecular hydrogen bonding between the hydroxyl and methylamino groups, if sterically feasible, could significantly stabilize certain conformations.

Theoretical Simulation of Spectroscopic Signatures

Computational chemistry offers powerful tools for simulating and interpreting the spectroscopic signatures of molecules, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These simulations, often employing DFT and Time-Dependent DFT (TD-DFT), provide valuable insights into the molecule's structure and electronic properties. researchgate.netmdpi.comnih.govnih.gov

Infrared (IR) Spectroscopy Simulation: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. biorxiv.orgresearchgate.netbiorxiv.org For this compound, the simulated IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the range of 3200-3600 cm⁻¹. The aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed in the 2850-2960 cm⁻¹ region. Bending vibrations for the O-H and N-H groups, as well as C=C stretching vibrations of the aromatic ring, are also predictable. atlantis-press.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netmdpi.com For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, the N-H proton, and the protons of the two methyl groups. The chemical shifts of the aromatic protons would be influenced by the electron-donating effects of the hydroxyl and methylamino groups. Similarly, the ¹³C NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy Simulation: TD-DFT calculations are commonly used to simulate UV-Vis absorption spectra by determining the electronic transition energies and oscillator strengths. researchgate.netrsc.orgchemrxiv.org The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* transitions within the aromatic system. The presence of the hydroxyl and methylamino auxochromes is predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can elucidate the mechanisms of chemical reactions by mapping out the reaction pathways and identifying the transition states. rsc.org For this compound, several types of reactions could be modeled, including oxidation, electrophilic substitution, and polymerization.

Oxidation Reactions: Phenolic compounds are known to undergo oxidation, and computational methods can model the reaction pathways for the formation of various oxidation products, such as quinones. This would involve calculating the energies of intermediates and the activation energies for each step, providing insights into the reaction kinetics and selectivity.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of this compound is susceptible to electrophilic substitution. Reaction pathway modeling can predict the preferred sites of substitution (ortho or para to the activating groups) by analyzing the stability of the intermediate carbocations (sigma complexes) and the corresponding transition states.

Transition State Analysis: For any proposed reaction mechanism, the identification and characterization of the transition state are crucial. Computational methods can locate the transition state structure on the potential energy surface and calculate its energy, which corresponds to the activation energy of the reaction. Vibrational frequency analysis is used to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency. nih.gov

Analysis of Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the molecular properties of this compound. nih.gov

Solvent Effects on Spectroscopic Properties: Solvents can alter the positions and intensities of spectroscopic bands. For instance, in UV-Vis spectroscopy, polar solvents can stabilize the excited state differently than the ground state, leading to a shift in the absorption maximum (solvatochromism). TD-DFT calculations incorporating a solvent model can predict these shifts. researchgate.net

Solvent Effects on Thermodynamic Stability and Conformation: The relative stability of different conformers of this compound can change with the solvent polarity. Polar solvents may favor conformations with a larger dipole moment. Computational studies can quantify these solvent-induced changes in conformational equilibria.

Solvent Effects on Reaction Pathways: Solvents can affect the rates and mechanisms of chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. For reactions involving charged or highly polar species, the effect of the solvent is particularly pronounced. Reaction pathway modeling in the presence of a solvent can provide a more realistic description of the reaction energetics and mechanism compared to gas-phase calculations. nih.gov

Synthesis and Chemical Research on Derivatives and Analogues of 2 Methyl 4 Methylamino Phenol

Directed Synthesis of Novel Structural Analogues

The synthesis of novel structural analogues of 2-Methyl-4-(methylamino)phenol can be approached through several strategic modifications of the parent molecule. These modifications can involve alkylation or acylation of the amino and hydroxyl groups, as well as the introduction of new substituents onto the aromatic ring.

One common strategy for creating analogues is the selective alkylation of the hydroxyl or amino groups. O-Alkylated derivatives can be synthesized by first protecting the more reactive amino group, for example, through the formation of a benzaldehyde (B42025) imine. The resulting intermediate can then be treated with an alkyl halide to introduce an alkoxy group. Subsequent hydrolysis of the imine restores the amino functionality, yielding an O-alkylated analogue. Conversely, N-alkylation can be achieved through reductive amination or by direct reaction with alkyl halides under appropriate conditions.

Another avenue for the synthesis of new analogues is the introduction of additional functional groups to the aromatic ring through electrophilic aromatic substitution. The existing methyl, hydroxyl, and methylamino groups are all ortho-, para-directing and activating, which will influence the position of any new substituent. However, the high reactivity of the ring can sometimes lead to multiple substitutions or oxidation, necessitating careful control of reaction conditions.

The synthesis of N-(4-hydroxyphenyl)glycine, an analogue of the N-substituted aminophenol, can be achieved by reacting 4-aminophenol (B1666318) with chloroacetic acid. This analogue can then be decarboxylated at elevated temperatures to produce 4-(N-Methylamino)phenol. chemcess.com

Furthermore, N,N-dimethylated analogues can be synthesized through the methylation of 4-aminophenol with a methyl halide under pressure. chemcess.com Another approach involves the dealkylation of 4-methoxydimethylaniline by refluxing with hydroiodic acid. chemcess.com

| Analogue Type | Synthetic Approach | Key Reagents | Resulting Structure |

| O-Alkylated | Protection, Alkylation, Deprotection | Benzaldehyde, Alkyl halide, Acid | 2-Methyl-4-(methylamino)alkoxybenzene |

| N-Alkylated | Reductive Amination | Aldehyde/Ketone, Reducing agent | 2-Methyl-4-(N-alkyl-N-methylamino)phenol |

| Ring-Substituted | Electrophilic Aromatic Substitution | Nitrating agent, Halogenating agent | Substituted this compound |

| N-Acylated | Acylation | Acyl chloride, Acetic anhydride (B1165640) | N-(3-methyl-4-hydroxyphenyl)-N-methylacetamide |

Systematic Investigation of Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic effects of its substituents: the methyl (-CH3), hydroxyl (-OH), and methylamino (-NHCH3) groups. All three are considered activating groups, meaning they donate electron density to the aromatic ring, making it more susceptible to electrophilic attack than benzene (B151609) itself. lumenlearning.comminia.edu.eg

The hydroxyl and methylamino groups are strong activating groups due to the lone pairs of electrons on the oxygen and nitrogen atoms, which can be delocalized into the aromatic ring through resonance. The methyl group is a weaker activating group that donates electron density primarily through an inductive effect. minia.edu.eg The combined effect of these groups makes the aromatic ring of this compound highly nucleophilic.

The introduction of additional substituents can either enhance or diminish this reactivity. Electron-donating groups (EDGs) such as alkoxy or further alkyl groups would be expected to increase the electron density of the ring, further activating it towards electrophilic substitution. Conversely, the introduction of electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or carbonyl groups would deactivate the ring by pulling electron density away from it. lumenlearning.com

The position of these substituents also plays a crucial role. For electrophilic aromatic substitution, the existing activating groups on this compound direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org Given the substitution pattern of the parent molecule, this would direct further substitution to the remaining open positions on the ring.

The reactivity of the molecule towards oxidation is also a key consideration. Aminophenols are readily oxidized, and the presence of multiple activating groups can lower the oxidation potential. researchgate.net The oxidation of p-aminophenol, a related compound, is known to proceed through the formation of a quinone-imine intermediate. rsc.org The presence of the methyl group in this compound would likely influence the stability and subsequent reactions of such intermediates.

| Substituent Type | Example Group | Effect on Ring Reactivity | Directing Effect |

| Activating (Strong) | -OH, -NHCH3, -OR | Increases reactivity | Ortho, Para |

| Activating (Weak) | -CH3, -R | Increases reactivity | Ortho, Para |

| Deactivating (Strong) | -NO2, -NR3+ | Decreases reactivity | Meta |

| Deactivating (Weak) | -Halogens | Decreases reactivity | Ortho, Para |

Exploration of Schiff Base Formation from this compound

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary or secondary amine with an aldehyde or a ketone. wikipedia.org The methylamino group of this compound can participate in this reaction to form a variety of Schiff base derivatives.

The general synthesis of Schiff bases from 4-aminophenol derivatives involves dissolving the aminophenol and an appropriate aldehyde or ketone in a suitable solvent, often an alcohol like ethanol, and stirring the mixture. mdpi.com The reaction is frequently catalyzed by a few drops of acid, such as glacial acetic acid. mdpi.com The formation of the Schiff base is a reversible reaction, and the product often precipitates from the reaction mixture and can be purified by recrystallization.

The reaction proceeds via nucleophilic attack of the nitrogen atom of the methylamino group on the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the imine. The hydroxyl group on the phenol (B47542) ring can influence the reactivity of the amino group and the properties of the resulting Schiff base.